Angusticornin A

Description

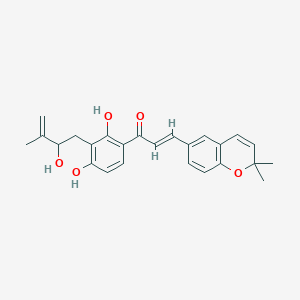

Angusticornin A is a naturally occurring chalcone characterized by the presence of a 2-hydroxy-3-methyl-3-butenyl (HMB) group, first isolated from Dorstenia angusticornis and Dorstenia barteri var. subtriangularis (Moraceae family) . Structurally, it belongs to the prenylated flavonoid subclass, with the HMB moiety attached to its chalcone backbone, a feature critical for its bioactivity .

Biological Activities: this compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis (MIC = 25 μg/mL) .

Chemical Synthesis:

The synthesis of this compound involves a multi-step process:

Claisen-Schmidt condensation between methyl ketone 38 and aldehyde 42.

[1,3]-Sigmatropic rearrangement and Schenck ene reaction to introduce the HMB group.

Properties

Molecular Formula |

C25H26O5 |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

(E)-1-[2,4-dihydroxy-3-(2-hydroxy-3-methylbut-3-enyl)phenyl]-3-(2,2-dimethylchromen-6-yl)prop-2-en-1-one |

InChI |

InChI=1S/C25H26O5/c1-15(2)22(28)14-19-21(27)9-7-18(24(19)29)20(26)8-5-16-6-10-23-17(13-16)11-12-25(3,4)30-23/h5-13,22,27-29H,1,14H2,2-4H3/b8-5+ |

InChI Key |

IPBCKEVUQOQGHF-VMPITWQZSA-N |

Isomeric SMILES |

CC(=C)C(CC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC3=C(C=C2)OC(C=C3)(C)C)O)O |

Canonical SMILES |

CC(=C)C(CC1=C(C=CC(=C1O)C(=O)C=CC2=CC3=C(C=C2)OC(C=C3)(C)C)O)O |

Synonyms |

1-(2,4-dihydroxy-3-(2-hydroxy-3-methyl-3-butenyl)phenyl)-3-(2,2-dimethyl-2H-benzopyran-6-yl)-2-propen-1-one hedysarumine A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Chalcones bearing the HMB group share structural motifs but differ in bioactivity, synthesis complexity, and microbial targets. Key analogs include Angusticornin B, Bartericin A, and Xanthohumol D.

Structural and Functional Comparisons

Bioactivity Insights

- coli AG100A drops from 64 to 16 mg/L with phenylalanine arginine β-naphthylamide) . Molecular docking studies suggest strong binding to Mycobacterium tuberculosis proteins (Edock = −127.3 kJ/mol), rivaling synthetic inhibitors .

- Bartericin A : Outperforms reference antibiotics (gentamycin, nystatin) with MICs as low as 0.31 μg/mL against Candida and multidrug-resistant bacteria . Its methoxy group enhances membrane permeability .

- HMB Group Role : The HMB moiety is essential for lipid bilayer interaction, as seen in analogs lacking this group (e.g., 2',4',2-(OH)₃-chalcone), which show 100-fold reduced activity .

Q & A

What are the primary methods for isolating Angusticornin A from natural sources, and how is structural purity validated?

Basic Research Focus

this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by column chromatography using silica gel or Sephadex LH-20 . Thin-layer chromatography (TLC) with UV visualization or derivatization (e.g., vanillin-H₂SO₄ spray) is used for preliminary purity checks.

Advanced Methodological Considerations

High-performance liquid chromatography (HPLC) with diode-array detection (DAD) or mass spectrometry (MS) coupling is critical for quantifying purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D techniques like COSY, HSQC, and HMBC) resolves structural ambiguities, particularly for the 2-hydroxy-3-methyl-3-butenyl substituent .

What synthetic challenges arise in replicating this compound’s 2-hydroxy-3-methyl-3-butenyl group, and how are they addressed?

Basic Synthesis Overview

The chalcone scaffold is synthesized via Claisen-Schmidt condensation, but the 2-hydroxy-3-methyl-3-butenyl group requires regioselective hydroxylation and allylic methylation. Protecting groups (e.g., tert-butyldimethylsilyl) are often used to prevent side reactions .

Advanced Strategies

Stereochemical control during allylic oxidation (e.g., Sharpless asymmetric dihydroxylation) and enzymatic catalysis (e.g., cytochrome P450 mimics) can improve yield and enantiomeric excess. Computational modeling (DFT or molecular docking) predicts reactive intermediates to optimize conditions .

How do researchers address contradictions in reported bioactivities of this compound across studies?

Basic Analysis Framework

Discrepancies in bioactivity data (e.g., antioxidant vs. cytotoxic effects) may stem from variations in assay protocols (e.g., DPPH vs. ABTS for antioxidant activity) or cell line specificity (e.g., cancer vs. normal cells). Standardized positive controls (e.g., ascorbic acid, doxorubicin) and triplicate experiments with statistical validation (ANOVA, p < 0.05) are essential .

Advanced Meta-Analysis Approaches

Systematic reviews using PRISMA guidelines and dose-response meta-analysis (e.g., IC₅₀ comparisons) reconcile conflicting results. Machine learning tools (e.g., random forest regression) identify confounding variables like solvent polarity or cell culture media composition .

What experimental designs are optimal for elucidating this compound’s mechanism of action in biological systems?

Basic In Vitro Approaches

Preliminary screens include cytotoxicity assays (MTT, SRB) and enzyme inhibition studies (e.g., COX-2, LOX for anti-inflammatory activity). Fluorescence microscopy (e.g., ROS detection with DCFH-DA) and flow cytometry (apoptosis via Annexin V/PI staining) provide mechanistic insights .

Advanced Multidisciplinary Integration

CRISPR-Cas9 gene editing (e.g., knocking out Nrf2 to study antioxidant pathways) and metabolomics (LC-MS/MS profiling) reveal target pathways. In silico docking (AutoDock Vina) and molecular dynamics simulations validate interactions with proteins like Keap1 or Bcl-2 .

How can researchers optimize the yield of this compound in heterologous expression systems?

Basic Biotechnological Methods

Heterologous biosynthesis in E. coli or yeast requires codon-optimized chalcone synthase (CHS) and polyketide synthase (PKS) genes. Inducible promoters (e.g., T7 or GAL1) and fed-batch fermentation enhance production .

Advanced Metabolic Engineering

CRISPRi/a-mediated regulation of competing pathways (e.g., flavonoid biosynthesis) and co-culture systems with Aspergillus spp. improve precursor (malonyl-CoA) availability. Real-time metabolomics (DESI-MS) monitors intermediate flux .

What are the limitations of current stability studies on this compound, and how can they be improved?

Basic Stability Assessments

Accelerated stability testing (40°C/75% RH) with HPLC tracking identifies degradation products (e.g., oxidation of the allylic group). pH-dependent solubility studies (shake-flask method) guide formulation strategies .

Advanced Predictive Modeling

Quantum mechanical calculations (QM/MM) predict degradation pathways under UV exposure. Artificial intelligence (AI)-driven QSAR models correlate molecular descriptors (logP, HOMO-LUMO gaps) with shelf-life .

How does this compound’s bioactivity compare to structurally related chalcones like Xanthoangelol D or Bartericin A?

Basic Comparative Studies

Comparative SAR studies use in vitro assays (e.g., MIC for antimicrobial activity) to evaluate substituent effects. Molecular weight and logP calculations (ChemDraw) correlate with membrane permeability .

Advanced Computational Comparisons

Pharmacophore modeling (MOE, Schrödinger) and network pharmacology identify unique targets (e.g., this compound’s selective inhibition of PI3Kδ vs. Xanthoangelol D’s EGFR affinity). Synergy assays (Chou-Talalay) explore combinatorial effects .

What gaps exist in the ecological role of this compound in its native plant species?

Basic Ecological Chemistry

Field studies quantify this compound in plant tissues (HPLC-MS) under stress conditions (herbivory, drought). Insect feeding assays (e.g., Spodoptera frugiperda larvae) test antifeedant effects .

Advanced Systems Biology

Transcriptomics (RNA-Seq) identifies biosynthetic gene clusters upregulated during stress. Metagenomics links rhizosphere microbial communities to induced chalcone production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.